2-(Prop-2-yn-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-yn-1-yl)morpholine is an organic compound that belongs to the class of morpholines It is characterized by the presence of a morpholine ring substituted with a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)morpholine typically involves the reaction of morpholine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol under nitrogen atmosphere and cooled in ice to control the reaction temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Substitution: It can participate in nucleophilic substitution reactions.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and photoredox catalysts.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Cyclization: Cyclization can be facilitated by using catalysts and specific reaction conditions.
Major Products
The major products formed from these reactions include N-oxides, substituted morpholines, and various heterocyclic compounds.
Scientific Research Applications
2-(Prop-2-yn-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)morpholine involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yl group can participate in various chemical reactions, leading to the formation of different products that can interact with biological targets. The morpholine ring can also contribute to the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yl)morpholine: Similar structure but with the prop-2-yn-1-yl group at a different position on the morpholine ring.
N-(Prop-2-yn-1-yl)pyrrolidine: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
2-(Prop-2-yn-1-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-prop-2-ynylmorpholine |
InChI |
InChI=1S/C7H11NO/c1-2-3-7-6-8-4-5-9-7/h1,7-8H,3-6H2 |
InChI Key |
YSUGXZCAWFPDAM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.